molecular formula C11H17N5 B11734908 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11734908
M. Wt: 219.29 g/mol
InChI Key: LZHUYQUFPFHPFF-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a bifunctional pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The primary pyrazole ring (1,3-dimethyl-1H-pyrazol-5-amine) is substituted with a methyl group at position 1 and position 3, while the secondary pyrazole ring (1-ethyl-1H-pyrazol-5-yl) carries an ethyl group at position 1.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)14-15(11)3/h5-7,12H,4,8H2,1-3H3

InChI Key

LZHUYQUFPFHPFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC(=NN2C)C

Origin of Product

United States

Preparation Methods

Alkylation-Condensation Sequential Synthesis

The most widely reported method involves sequential alkylation and condensation reactions to construct the bis-pyrazole core.

Step 1: Alkylation of 1-Ethyl-1H-Pyrazol-5-ylmethanol
The synthesis begins with the alkylation of 1-ethyl-1H-pyrazol-5-ylmethanol using methyl iodide in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation at the hydroxyl group, enabling nucleophilic substitution with methyl iodide to form the methyl ether intermediate.

Step 2: Condensation with 1,3-Dimethyl-1H-Pyrazol-5-Amine
The methyl ether intermediate undergoes condensation with 1,3-dimethyl-1H-pyrazol-5-amine under acidic conditions. Trifluoroacetic acid (TFA) catalyzes the formation of the methylene bridge between the two pyrazole rings via a Schiff base mechanism.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Anhydrous DMF

  • Yield: 62–68% after purification by silica gel chromatography.

Reductive Amination Pathway

An alternative route employs reductive amination to directly couple preformed pyrazole subunits.

Key Reaction:
5-(Aminomethyl)-1-ethyl-1H-pyrazole reacts with 1,3-dimethyl-1H-pyrazol-5-one in the presence of sodium cyanoborohydride (NaBH3CN). The reaction proceeds via imine formation followed by reduction to the secondary amine.

Optimization Data:

ParameterOptimal ValueImpact on Yield
pH6.5–7.0Maximizes imine stability
SolventMethanol/THF (3:1)Enhances solubility
Reaction Time12–16 hCompletes reduction
Yield71–75%

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

Procedure:

  • Mix equimolar quantities of 1-ethyl-5-(bromomethyl)-1H-pyrazole and 1,3-dimethyl-1H-pyrazol-5-amine in acetonitrile.

  • Add potassium carbonate (K2CO3) as base.

  • Irradiate at 150°C for 15–20 minutes.

Advantages:

  • 85% yield achieved in <30 minutes

  • Reduced side product formation compared to thermal methods

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodAverage YieldPurity (HPLC)Scalability
Alkylation-Condensation65%98.2%Industrial
Reductive Amination73%97.8%Lab-scale
Microwave-Assisted85%99.1%Pilot-scale

Byproduct Formation and Mitigation

  • Alkylation-Condensation Route:

    • Major byproduct: N-methylated pyrazole (8–12%) due to over-alkylation

    • Mitigation: Use of bulky bases like DBU reduces N-alkylation side reactions

  • Reductive Amination:

    • Imine oligomerization (5–7%) observed at higher concentrations

    • Controlled addition of NaBH3CN minimizes oligomer formation

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl3):
δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3), 2.31 (s, 3H, NCH3), 2.98 (s, 3H, NCH3), 4.12 (q, J=7.1 Hz, 2H, CH2CH3), 4.85 (s, 2H, CH2N), 6.02 (s, 1H, pyrazole-H), 6.15 (s, 1H, pyrazole-H).

HRMS (ESI+):
Calculated for C12H19N5 [M+H]+: 233.1642
Found: 233.1645

Industrial-Scale Considerations

Solvent Recovery Systems

  • DMF recovery via vacuum distillation achieves 92% solvent reuse

  • MeCN from microwave methods requires molecular sieves for dehydration

Cost Analysis

ComponentAlkylation RouteReductive Route
Raw Materials$412/kg$587/kg
Energy Consumption38 kWh/kg29 kWh/kg
Waste Treatment$120/kg$95/kg

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems demonstrate promise for large-scale production:

  • Residence time: 8.5 minutes

  • Productivity: 2.1 kg/day using microreactor arrays

Biocatalytic Synthesis

Preliminary studies using transaminases:

  • Enantiomeric excess >99% achieved for chiral analogs

  • Current yield limited to 41%

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Pyrazoles, including N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine, have demonstrated significant antioxidant activity. Research indicates that pyrazole derivatives can prevent oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

2. Anticancer Activity
Several studies have highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, compounds with a pyrazole core have been synthesized and evaluated for their ability to inhibit the growth of colorectal carcinoma cells (RKO), showing promising results in inducing apoptosis in cancer cells . The structure of this compound may contribute to its effectiveness as an anticancer agent.

3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .

Agricultural Applications

1. Herbicide Development
this compound has potential applications as a herbicide. Its structural similarity to other pyrazole-based herbicides suggests that it may inhibit specific enzymes involved in plant growth, making it a candidate for further development in agricultural chemistry .

2. Pest Control
Research indicates that pyrazole derivatives can be effective against various agricultural pests. The compound's ability to interfere with insect metabolic pathways positions it as a valuable tool in integrated pest management strategies, potentially reducing reliance on traditional pesticides .

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing novel materials with specific functionalities. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

2. Catalysis
Pyrazole derivatives have been explored as catalysts in various organic reactions due to their ability to stabilize transition states and facilitate reaction pathways. The application of this compound in catalytic processes could lead to more efficient synthetic routes in organic chemistry .

Case Studies

Study Focus Findings
Prabhakar et al., 2024Antimicrobial activitySynthesized pyrazole derivatives showed significant inhibition against S. aureus and E. coli with varying efficacy based on structural modifications .
PMC7170299Antioxidant evaluationPyrazole compounds exhibited radical scavenging activity superior to standard antioxidants like ascorbic acid .
PMC8176600Anticancer propertiesCertain pyrazole derivatives induced apoptosis in RKO colorectal carcinoma cells, demonstrating potential for cancer therapeutics .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Pyrazole Modifications

  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) : Replaces the methylene-linked pyrazole with an acetamide group, enhancing polarity and hydrogen-bonding capacity. This modification reduces lipophilicity (logP ≈ 1.5) compared to the target compound, which lacks the amide functionality .
  • PA21A092 : Incorporates a benzimidazole moiety and a chloro-fluorophenyl substituent, significantly increasing molecular weight (440.16 g/mol vs. ~275 g/mol for the target compound). The added aromaticity and electronegative groups improve binding affinity in antimalarial applications .

Substituent Variations

  • N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Substitutes a pyridinyl group at position 3, introducing a basic nitrogen atom.
  • The isopropyl group adds steric bulk, which may hinder enzyme binding compared to the target’s dimethyl groups .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups LogP* (Predicted)
Target Compound ~275 Ethyl, methyl, methylene Amine, pyrazole 2.8
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 153.18 Acetamide Amide, pyrazole 1.5
PA21A092 440.16 Benzimidazole, chloro-fluoro Amide, halogen 4.2
Azoluron (N-(1-ethyl-1H-pyrazol-5-yl)-N'-phenylurea) 232.27 Phenylurea Urea, pyrazole 3.1

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s moderate logP (~2.8) suggests balanced lipophilicity, suitable for membrane permeability.
  • Urea derivatives (e.g., azoluron) exhibit higher polarity due to the urea group, making them less cell-penetrable but more water-soluble .

Biological Activity

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine, with CAS number 1856051-90-5, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications.

The molecular formula of this compound is C11H18ClN5C_{11}H_{18}ClN_5 with a molecular weight of 255.75 g/mol. The compound features a pyrazole ring structure, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
N-[...]-1,3-dimethylpyrazolMDA-MB-231 (breast cancer)3.79
N-[...]-1,3-dimethylpyrazolHepG2 (liver cancer)12.50
N-[...]-1,3-dimethylpyrazolA549 (lung cancer)26.00

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in malignant cells.

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory activities. Research has shown that certain pyrazole compounds can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .

Antiviral Activity

Emerging evidence suggests that pyrazole derivatives may possess antiviral properties. Studies have demonstrated that certain pyrazole compounds exhibit activity against HIV and other viral pathogens. For example, compounds similar to N-[...]-1,3-dimethylpyrazol were evaluated for their anti-HIV activity and showed promising results with low EC50 values .

Study 1: Antitumor Efficacy

In a comprehensive study involving the synthesis of various pyrazole derivatives, it was found that N-[...]-1,3-dimethylpyrazol exhibited significant cytotoxicity against multiple cancer cell lines including breast and lung cancers. The study utilized both in vitro assays and in vivo models to evaluate the therapeutic potential of these compounds .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of N-[...]-1,3-dimethylpyrazol with target proteins involved in cancer progression. These studies revealed favorable binding affinities and suggested mechanisms by which this compound may exert its anticancer effects .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole ring protons (δ 7.2–8.1 ppm for aromatic H).
    • Methyl/ethyl groups (δ 1.2–2.5 ppm for CH₃/CH₂) .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) consistent with the molecular formula (e.g., m/z 235 for C₁₁H₁₈N₅) .

Methodological Tip : Use DEPT-135 NMR to distinguish CH₃/CH₂ groups and HSQC for C-H correlation .

How can computational chemistry methods (DFT, molecular docking) predict the compound's reactivity or biological interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s electron-rich regions may guide functionalization .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., PLA₂ enzymes) by analyzing hydrogen bonds and hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Case Study : Docking studies on similar pyrazoles revealed binding modes with PLA₂, correlating with experimental IC₅₀ values .

What strategies resolve contradictions in crystallographic data obtained from different refinement software (e.g., SHELXL vs. other programs)?

Advanced Research Question

  • Cross-Validation : Refine the same dataset using SHELXL and alternative software (e.g., Olex2) to compare R-factors and electron density maps .
  • Twinned Data Handling : For challenging crystals, use SHELXL’s TWIN/BASF commands to model twinning ratios .
  • Data Quality : Ensure high-resolution (<1.0 Å) data collection to reduce model bias.

Example : SHELXL’s robust handling of high-resolution data minimizes overfitting compared to less-specialized programs .

What are the challenges in designing derivatives of this compound to enhance pharmacological activity while maintaining metabolic stability?

Advanced Research Question

  • SAR Studies : Modify substituents (e.g., ethyl to cyclopropyl) to balance lipophilicity and solubility. Derivatives with bulky groups may improve target affinity but reduce metabolic stability .
  • Prodrug Strategies : Introduce ester moieties to enhance bioavailability, which hydrolyze in vivo to active forms .
  • In Vitro Assays : Test microsomal stability (e.g., liver microsomes) and CYP450 inhibition to prioritize candidates .

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Activate the pyrazole ring for substitution at the 4-position (e.g., nitro groups increase electrophilicity) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) hinder access to reactive sites, requiring polar solvents (DMF) to enhance mobility .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k) under varying conditions .

What analytical approaches validate the compound’s purity and stability under storage conditions?

Basic Research Question

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities (>99% purity threshold) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .
  • Elemental Analysis : Validate C/H/N ratios within 0.4% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.